molecular formula C14H19Br2NO2 B3043789 1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane CAS No. 924817-79-8

1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane

Cat. No. B3043789
CAS RN: 924817-79-8
M. Wt: 393.11 g/mol
InChI Key: UAPISCZVBFRXLT-UHFFFAOYSA-N
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Description

The compound “1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane” is a complex organic molecule. The “Boc” in the name refers to a tert-butyloxycarbonyl protective group, commonly used in organic synthesis to protect amines .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “4-Amino-1-Boc-piperidine” are synthesized using phenylmagnesium bromide and trimethyl borate to form an ester, which is then hydrolyzed .

Scientific Research Applications

Downstream Processing of Biologically Produced Chemicals

One study reviews the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, highlighting the significance of separation technologies in the microbial production of these diols. Although not directly related to "1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane," the methodologies such as evaporation, distillation, and membrane filtration could be relevant in the purification and application processes of similar compounds (Xiu & Zeng, 2008).

Hydrogenolysis of Glycerol to 1,3-Propanediol

Another study focuses on the catalysts for glycerol hydrogenolysis to 1,3-propanediol, evaluating process variables and the influence of catalyst composition. This research could provide insights into chemical synthesis techniques that might be applicable to the synthesis or modification of "this compound" (da Silva Ruy et al., 2020).

Cancer Therapy and Immunomodulation

Research on 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) for cancer therapy reviews its immunosuppressive and antitumor efficacy. While not directly linked, the study's focus on molecular mechanisms and target modulation provides a framework that could be applicable to understanding the biological or therapeutic potentials of "this compound" (Zhang et al., 2013).

Photocatalysis and Material Science

A review on (BiO)2CO3-based photocatalysts discusses modification strategies to enhance photocatalytic performance. Such material science applications and modification strategies might be relevant for the compound , suggesting potential uses in photocatalysis or as a precursor for materials with unique electronic or optical properties (Ni et al., 2016).

Environmental and Health Impact Studies

Studies on the environmental and health impacts of bisphenol A and other industrial chemicals provide context for understanding potential safety, regulatory, and environmental considerations related to the use and disposal of similar compounds, including "this compound" (Ribeiro et al., 2017).

properties

IUPAC Name

tert-butyl N-[3-bromo-1-(4-bromophenyl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Br2NO2/c1-14(2,3)19-13(18)17-12(8-9-15)10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPISCZVBFRXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCBr)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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